molecular formula C11H11BrN2S B12760701 4-Bromodexamisole CAS No. 71461-23-9

4-Bromodexamisole

Cat. No.: B12760701
CAS No.: 71461-23-9
M. Wt: 283.19 g/mol
InChI Key: HTHGAIADRJRJOY-JTQLQIEISA-N
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Description

4-Bromodexamisole is an organobromine compound with the chemical formula C7H7BrO. It is a colorless liquid with a pleasant smell similar to that of anise seed. This compound is one of the three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromodexamisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoanisole
  • 2-Bromoanisole

Uniqueness

4-Bromodexamisole is unique due to its specific reactivity and applications in forming Grignard reagents and participating in coupling reactions. Its ability to act as a brominating reagent and its use in RNA extraction further distinguish it from its isomers .

Properties

CAS No.

71461-23-9

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1

InChI Key

HTHGAIADRJRJOY-JTQLQIEISA-N

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br

Origin of Product

United States

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